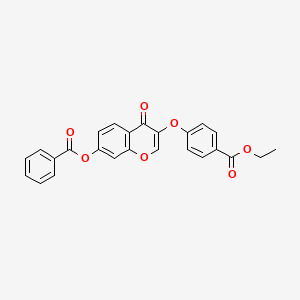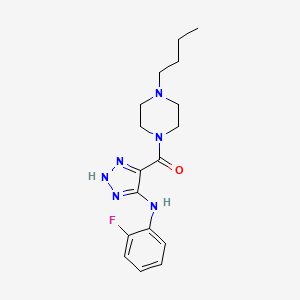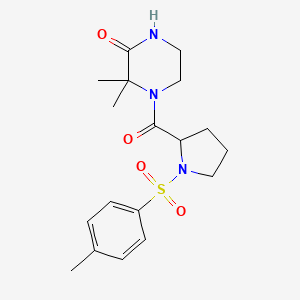![molecular formula C12H10N2O2S B2733888 [(6-Phenylpyrimidin-4-yl)thio]acetic acid CAS No. 927998-57-0](/img/structure/B2733888.png)
[(6-Phenylpyrimidin-4-yl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is a chemical compound with the CAS Number: 927998-57-0 . It has a molecular weight of 246.29 and its IUPAC name is [(6-phenyl-4-pyrimidinyl)sulfanyl]acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is 1S/C12H10N2O2S/c15-12(16)7-17-11-6-10(13-8-14-11)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is a solid compound . It has a molecular weight of 246.29 . The InChI code provides further information about its molecular structure .Applications De Recherche Scientifique
Biological and Pharmacological Activities of Acetic Acid Derivatives
Antimicrobial and Disinfectant Properties : Acetic acid and its derivatives, including peracetic acid, have been highlighted for their strong disinfectant properties, effective against a wide spectrum of microbial pathogens. These compounds have applications in wastewater treatment, where they ensure the disinfection of effluents without leaving persistent toxic residues. The effectiveness of peracetic acid in this context underscores the potential of related acetic acid derivatives for environmental and industrial disinfection applications (Kitis, 2004).
Anticancer Activities : Cinnamic acid derivatives, closely related to phenylacetic acid structures, have been extensively researched for their anticancer properties. These studies have explored various cinnamoyl acids, esters, amides, and other derivatives, highlighting the significant potential of these compounds in anticancer research and treatment strategies (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Properties : The exploration of acetic acid derivatives in the context of antioxidant activities has been a subject of interest. These compounds, through various mechanisms, can mitigate oxidative stress, suggesting their utility in protecting against oxidative damage and its associated diseases (Munteanu & Apetrei, 2021).
Neuroprotective and Psychiatric Applications : Phenolic acids, including derivatives of acetic acid, have been identified for their potential in managing neurodegenerative and psychiatric diseases. Their modes of action often involve modulating oxidative stress, inflammation, and other cellular mechanisms, which are crucial in the progression of these disorders (Ramos-Hryb et al., 2017).
Anti-inflammatory and Analgesic Effects : Acetic acid derivatives have been studied for their anti-inflammatory and analgesic properties, showing promise in the treatment of pain and inflammation associated with various conditions. These effects are particularly relevant in the context of rheumatic diseases and pain management (Brogden & Wiseman, 1996).
Propriétés
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)7-17-11-6-10(13-8-14-11)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWZIQUVDKYKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)


![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2733825.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2733827.png)